N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide
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Overview
Description
N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide is a synthetic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various pharmaceuticals and organic compounds
Mechanism of Action
Target of Action
The primary target of “N-(1-(2-methoxyethyl)piperidin-4-yl)-2-phenylbutanamide” is the lipoprotein-associated phospholipase A2 (Lp-PLA2) enzyme . This enzyme is associated with the formation of atherosclerotic plaques .
Mode of Action
“N-(1-(2-methoxyethyl)piperidin-4-yl)-2-phenylbutanamide” acts as an inhibitor of the Lp-PLA2 enzyme . The inhibition of this enzyme is expected to stop the build-up of fatty streaks by inhibiting the formation of lysophosphatidylcholine . This could be useful in the treatment of atherosclerosis .
Biochemical Pathways
The compound affects the biochemical pathway involving the Lp-PLA2 enzyme. This enzyme is found to be enriched in the highly atherogenic lipoprotein subfraction of small dense LDL, which is susceptible to oxidative modification . By inhibiting this enzyme, the compound could potentially prevent the development of atherosclerotic plaques .
Result of Action
The molecular and cellular effects of the compound’s action would be the inhibition of the Lp-PLA2 enzyme and the prevention of the formation of lysophosphatidylcholine . This could potentially lead to a decrease in the development of atherosclerotic plaques .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide typically involves the reaction of 1-(2-methoxyethyl)piperidine with 2-phenylbutanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the butanamide moiety can be reduced to form an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxyethyl)-1-methylpiperidin-4-amine
- 2-(1-Methylpiperidin-4-yl)ethanamine
- 2-Amino-N-methyl-N-(1-methylpiperidin-4-yl)-4-phenylthiazole-5-carboxamide
Uniqueness
N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenylbutanamide is unique due to its specific substitution pattern on the piperidine ring and the presence of the phenylbutanamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives.
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-3-17(15-7-5-4-6-8-15)18(21)19-16-9-11-20(12-10-16)13-14-22-2/h4-8,16-17H,3,9-14H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBLZNXICSHTPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2CCN(CC2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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